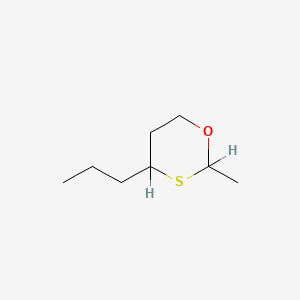

2-Methyl-4-propyl-1,3-oxathiane

Übersicht

Beschreibung

2-Methyl-4-propyl-1,3-oxathiane is an organosulfur heterocyclic compound and an oxacycle. It is characterized by a six-membered ring containing one oxygen and one sulfur atom, with a methyl group at position 2 and a propyl group at position 4 . This compound is known for its presence in yellow passion fruit juice and its significant olfactory impact, contributing to tropical and fruity notes in flavors and fragrances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-4-propyl-1,3-oxathiane can be synthesized from leaf aldehyde (trans-2-hexenal) in a three-stage process . Another method involves the reaction of 3-mercaptohexanol with acetaldehyde .

Industrial Production Methods: The industrial production of this compound typically involves the synthesis of both cis and trans isomers. The compound is produced in high purity (≥98%) and is used in various applications such as flavors and fragrances .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-propyl-1,3-oxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Overview : 2-Methyl-4-propyl-1,3-oxathiane is widely used in the fragrance industry due to its unique scent profile. It contributes to the olfactory characteristics of various perfumes and personal care products.

Key Findings :

- Scent Profile : The compound imparts a fruity aroma reminiscent of passion fruit, making it a valuable ingredient in creating appealing fragrances .

- Market Demand : The increasing consumer preference for natural and unique scents has led to a rise in the incorporation of this compound in fragrance formulations.

Flavoring Agent

Overview : In the food industry, this compound serves as a flavoring agent, particularly in confectionery and beverages.

Key Findings :

- Taste Enhancement : The compound is noted for enhancing the flavor profiles of various products, particularly those mimicking tropical fruits .

- Regulatory Approval : It is recognized by food safety authorities for its safe use in food applications, aligning with regulations set forth by organizations like JECFA (Joint FAO/WHO Expert Committee on Food Additives) .

Pharmaceuticals

Overview : The pharmaceutical industry explores the potential of this compound in drug formulation.

Key Findings :

- Stability and Efficacy : Research indicates that this compound may enhance the stability and efficacy of certain medications when used as an excipient or active ingredient .

- Case Study : A study demonstrated its role in improving the solubility of poorly soluble drugs, thereby increasing their bioavailability .

Research Applications

Overview : In chemical research, this compound acts as a building block for synthesizing more complex organic molecules.

Key Findings :

- Synthetic Utility : The compound has been utilized in various synthetic pathways to create novel compounds with potential applications in materials science .

- Innovative Synthesis Methods : Recent studies have highlighted efficient synthetic routes for producing this compound, enhancing its accessibility for research purposes .

Cosmetic Products

Overview : The cosmetic industry incorporates this compound for its skin-conditioning properties.

Key Findings :

- Functional Benefits : It improves the texture and feel of lotions and creams, contributing to the overall sensory experience of cosmetic products .

- Regulatory Compliance : Cosmetic formulations containing this compound must adhere to strict safety regulations to ensure consumer safety and product efficacy .

Data Tables

| Application Area | Key Benefits | Regulatory Status |

|---|---|---|

| Fragrance Industry | Unique scent profile | Approved by IFRA |

| Flavoring Agent | Enhances taste profiles | Recognized by JECFA |

| Pharmaceuticals | Improves drug stability | Under investigation |

| Research Applications | Building block for complex synthesis | N/A |

| Cosmetic Products | Skin-conditioning properties | Complies with EU regulations |

Wirkmechanismus

The mechanism of action of 2-Methyl-4-propyl-1,3-oxathiane involves its interaction with olfactory receptors, contributing to its strong olfactory impact. The molecular targets include specific receptors in the olfactory system that respond to sulfur-containing compounds, leading to the perception of tropical and fruity aromas .

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-4-propyl-1,3-oxathiane (cis and trans isomers)

- 2-Isopropyl-4-methylthiazole

- 2-Methyl-3-furanthiol

Comparison: this compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its distinct olfactory properties. Compared to similar compounds, it has a more pronounced tropical and fruity aroma, making it particularly valuable in the flavor and fragrance industry .

Biologische Aktivität

2-Methyl-4-propyl-1,3-oxathiane is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of food science and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is primarily known for its role in biochemical reactions involving thiols and acetaldehyde. It plays a significant part in the fermentation processes of various food products, contributing to the development of distinct aroma profiles. The compound interacts with enzymes and proteins involved in sulfur metabolism, which can influence both sensory attributes in food and cellular functions in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₆OS |

| Molecular Weight | 160.28 g/mol |

| Physical State | Colorless to yellow liquid |

| Boiling Point | 220 °C |

| Flash Point | 50 °C |

| Specific Gravity | 0.98 |

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes. As a metabolite, it participates in metabolic pathways that involve sulfur-containing compounds, modulating cell signaling pathways and gene expression. Research indicates that the compound can act as either an enzyme inhibitor or activator depending on the context, thereby affecting cellular metabolism and potentially leading to oxidative stress at higher concentrations.

At the molecular level, the mechanism of action for this compound involves binding interactions with various biomolecules. Its unique stereochemistry allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. For instance, it has been noted to affect acetaldehyde levels in the brain and liver, suggesting implications for metabolic processes and neurotransmitter interactions .

Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage. At low doses, it can enhance metabolic processes and improve sensory attributes in food products. Conversely, at high doses, it may lead to adverse effects such as disruptions in cellular metabolism and increased oxidative stress .

Table 2: Dosage Effects Observed in Animal Studies

| Dosage Range | Observed Effects |

|---|---|

| Low Dose | Enhanced metabolism; improved sensory attributes |

| Moderate Dose | No significant adverse effects |

| High Dose | Disruption of cellular metabolism; oxidative stress |

Case Studies and Research Findings

- Flavor Profile Enhancement : A study highlighted the role of this compound in enhancing the flavor profiles of Sauvignon Blanc wines. Its interaction with olfactory receptors was noted to trigger specific odor sensations that are crucial for wine tasting experiences.

- Synthesis and Applications : Research into efficient synthesis methods for this compound has shown promise in producing it as a key ingredient for flavoring agents. The asymmetric conjugated addition of thiols to aldehydes has been identified as an effective route for synthesizing high yields of this compound .

- Safety Evaluations : The compound has been evaluated within the context of flavoring ingredients by expert panels assessing its safety under conditions of intended use. It has been classified as generally recognized as safe (GRAS) based on comprehensive evaluations of its chemical constituents .

Eigenschaften

IUPAC Name |

2-methyl-4-propyl-1,3-oxathiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGOLPMYJJXRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCOC(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047706 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; miscible in alcohol and oil | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.982 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67715-80-4, 59323-76-1 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Methyl-4-propyl-1,3-oxathiane in nature?

A1: this compound is a key aroma compound found in passion fruits. Specifically, the (+)-cis isomer is the main contributor to the characteristic passion fruit aroma. [, ] This compound is present in trace amounts, ranging from less than 0.5 to 18 ppb in passion fruit extracts. []

Q2: How is this compound formed in nature?

A2: While the exact biosynthetic pathway is not fully elucidated, research suggests a strong correlation between the concentrations of this compound, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde in wine. [, ] This suggests a potential formation mechanism involving the reaction of 3-SH and acetaldehyde.

Q3: Are there different forms of this compound?

A3: Yes, this compound exists as both cis and trans isomers. Furthermore, each geometric isomer can exist as two enantiomers. Interestingly, only the cis isomer of this compound has been detected in wine so far. [] In yellow passion fruits, the 4S-configured oxathianes dominate. []

Q4: Do the different forms of this compound have different properties?

A4: Yes, the enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane exhibit different organoleptic properties. [] Studies have shown that the (+) and (-) enantiomers possess distinct aromas.

Q5: Has the structure of this compound been confirmed experimentally?

A5: Yes, researchers have successfully synthesized both enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. [] Furthermore, an X-ray structure analysis was performed on the sulfoxide derivative (3) obtained by oxidizing cis-2-Methyl-4-propyl-1,3-oxathiane with NaIO4. []

Q6: How stable is this compound in wine?

A6: Studies have shown that this compound can degrade in Sauvignon blanc wine over time. [] Factors such as the addition of acetaldehyde (100 mg/L), a pH of 3.0, and storage at 4°C appear to improve its stability.

Q7: Are there any known biological targets for this compound?

A7: Research has identified that this compound can activate the olfactory receptor Olfr90, which is expressed in both the murine renal cortex and olfactory epithelium. [, ]

Q8: What is the potential significance of Olfr90 activation by this compound?

A8: Interestingly, many known ligands of Olfr90 are of fungal origin. [, ] This suggests that Olfr90, and by extension this compound, might be involved in sensing fungal metabolites.

Q9: Are there any analytical methods to detect and quantify this compound?

A9: Yes, researchers have developed a stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) to quantify cis-2-Methyl-4-propyl-1,3-oxathiane in wine. [] Multidimensional gas chromatography (MDGC) with sulfur-selective detection is another method used to analyze the enantiomeric distribution of this compound. []

Q10: What is the odor threshold of this compound in wine?

A10: The odor detection threshold of this compound in neutral white wine was determined to be 7.1 μg/L using a standard composed of 85% cis and 15% trans isomers. []

Q11: Are there any synthetic routes to produce this compound?

A11: Yes, researchers have developed an efficient enantioselective synthesis for both (+)- and (-)-cis-2-Methyl-4-propyl-1,3-oxathiane starting from (E)-2-hexen-1-ol. [] Another approach utilizes a proline-derived organocatalyst to synthesize the (+)-cis isomer via the asymmetric conjugated addition of benzyl thiol to trans-2-hexenal, followed by debenzylation. []

Q12: What are the potential applications of this compound?

A12: Due to its potent and pleasant aroma, this compound is a valuable ingredient in the fragrance and flavor industries. [] It is commonly used to impart a passion fruit aroma to various food and cosmetic products.

Q13: How can the authenticity of natural this compound be verified?

A13: The high enantiomeric purity of naturally occurring this compound allows for the differentiation between natural and synthetic (racemic) forms. This distinction is crucial for ensuring the authenticity and quality of products claiming to contain natural passion fruit flavor. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.